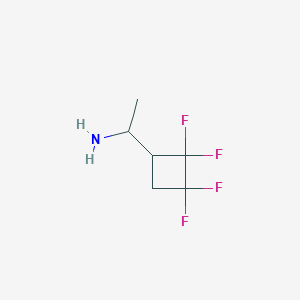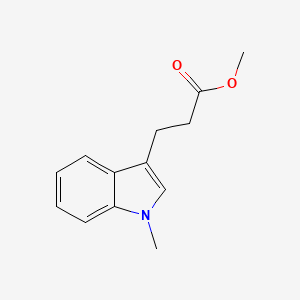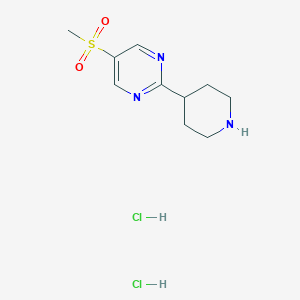
5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
Chiral Sulfinamides in N-heterocycle Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively used for the stereoselective synthesis of amines and their derivatives. These methodologies provide access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics. The review covers literature from 2010–2020, emphasizing the versatility of chiral sulfinamides in medicinal chemistry (Philip et al., 2020).
Fluorinated Pyrimidines in Personalized Medicine : Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines (FPs) in cancer treatment, with 5-Fluorouracil (5-FU) being a notable example. This review discusses methods for 5-FU synthesis, its incorporation into RNA and DNA for studies, and the mechanistic insights gained from computational and experimental studies on FPs' interaction with nucleic acids. The implications for personalized medicine are also explored, demonstrating the critical role of pyrimidine derivatives in therapeutic applications (Gmeiner, 2020).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors : The review of DPP IV inhibitor patents up to 2011 includes various chemical groups, such as pyrrolidines, piperidines, and pyrimidines, highlighting the significance of these structures in developing antidiabetic drugs. DPP IV plays a role in hydrolyzing incretin molecules, and its inhibition is a validated target for treating type 2 diabetes mellitus, underscoring the therapeutic potential of piperidin-4-ylpyrimidine derivatives in diabetes management (Mendieta et al., 2011).
Pharmacological Significance
- Cytochrome P450 Isoform Inhibitors : The selectivity of chemical inhibitors for cytochrome P450 isoforms is critical for understanding drug metabolism and potential drug-drug interactions. This review re-evaluates the selectivity and potency of inhibitors for major hepatic CYP isoforms, which is essential for the pharmacokinetics and pharmacodynamics of drugs, including those related to pyrimidine derivatives. The information is crucial for predicting metabolic pathways and interactions in drug development (Khojasteh et al., 2011).
Future Directions
Properties
IUPAC Name |
5-methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c1-16(14,15)9-6-12-10(13-7-9)8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAGDHXVZPKVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
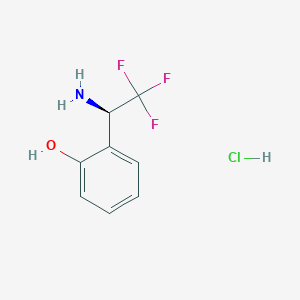

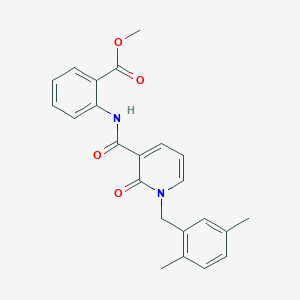
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
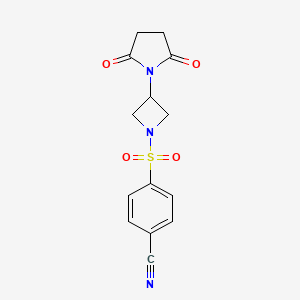
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)
![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)
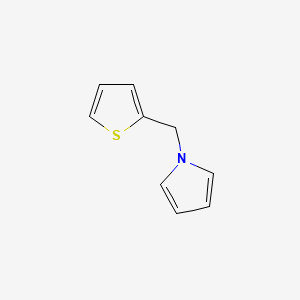
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)
